N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide
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Overview
Description
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound with a unique structure that combines elements of quinoline, thiazolidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple steps. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidine ring. The final step involves the acetylation of the thiazolidine nitrogen to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific reaction conditions to minimize by-products and streamline purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H17N3O2S2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H17N3O2S2/c1-10(20)17-19-15(21)14(23-16(19)22)9-11-5-6-13-12(8-11)4-3-7-18(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20)/b14-9- |
InChI Key |
DQDRKNFNEFCALK-ZROIWOOFSA-N |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C/C2=CC3=C(C=C2)N(CCC3)C)/SC1=S |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=CC3=C(C=C2)N(CCC3)C)SC1=S |
Origin of Product |
United States |
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